molecular formula C8H17NO3 B3330144 Tert-butyl 2-[(2-hydroxyethyl)amino]acetate CAS No. 66937-71-1

Tert-butyl 2-[(2-hydroxyethyl)amino]acetate

Cat. No.: B3330144
CAS No.: 66937-71-1
M. Wt: 175.23 g/mol
InChI Key: JXBSKIRFSUEEEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-[(2-hydroxyethyl)amino]acetate is a chemical compound with the molecular formula C8H17NO3 and a molecular weight of 175.23 g/mol . It is commonly used in various chemical and industrial applications due to its unique properties.

Scientific Research Applications

Tert-butyl 2-[(2-hydroxyethyl)amino]acetate has a wide range of scientific research applications, including:

Safety and Hazards

The compound is classified as dangerous with hazard statements H315, H318, H335 . These statements indicate that it causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(2-hydroxyethyl)amino]acetate typically involves the reaction of tert-butyl bromoacetate with 2-aminoethanol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety, with stringent quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(2-hydroxyethyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of tert-butyl 2-[(2-hydroxyethyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-[(2-hydroxyethyl)amino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it valuable in various research and industrial applications .

Properties

IUPAC Name

tert-butyl 2-(2-hydroxyethylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-8(2,3)12-7(11)6-9-4-5-10/h9-10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBSKIRFSUEEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-[(2-hydroxyethyl)amino]acetate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-[(2-hydroxyethyl)amino]acetate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 2-[(2-hydroxyethyl)amino]acetate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 2-[(2-hydroxyethyl)amino]acetate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 2-[(2-hydroxyethyl)amino]acetate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 2-[(2-hydroxyethyl)amino]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.